molecular formula C12H12N2O2 B8713477 2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)- CAS No. 57338-25-7

2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)-

Cat. No.: B8713477
CAS No.: 57338-25-7
M. Wt: 216.24 g/mol
InChI Key: SSKRAIDJMJSRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)- is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57338-25-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 3-anilino-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)9-14-11-6-4-3-5-7-11/h3-7,9,14H,2H2,1H3

InChI Key

SSKRAIDJMJSRJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.91 ml (10 mmol) of aniline and 1.69 g (10 mmol of ethyl(ethoxymethylene)cyanoacetate were dissolved in 10 ml of pyridine and heated under reflux. After 3 h pyridine was removed under vacuum, and the residue was purified by chromatography (silica gel column, eluent 1% methanol in dichloromethane). 1.08 g (50%) of ethyl(anilinomethylene)cyanoacetate were obtained. The compound was cyclized by heating in a biphenyl/phenyl ether mixture. After cooling a precipitate was filtered and washed with diethyl ether to give 4-hydroxyquinoline-3-carbonitrile (49%). Following the procedure outlined in Step 3 of Example 1, but substituting 4-hydroxyquinoline-3-carbonitrile for 9-(10H)acridone, 4-chloro-3-cyanoquinoline (90%) was obtained, which was reacted with 4-(4-methylpiperazin-1-yl)aniline (according to the procedure of Step 4 in Example 1), to afford the title compound with 12% yield (overall yield 3%).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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